3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid
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Overview
Description
3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid is an organic compound characterized by its complex structure, which includes a benzoyl group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid typically involves multiple steps:
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Formation of the Benzoyl Intermediate: : The initial step often involves the acylation of 3,4-dimethylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
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Amino Acid Coupling: : The benzoyl intermediate is then coupled with 4-methoxy-3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond. This step is typically performed in an organic solvent such as dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 3-[(3,4-Dimethylbenzoyl)amino]-4-hydroxy-3-methylbutanoic acid.
Reduction: Formation of 3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoyl and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dimethylbenzoyl)amino]-4-hydroxy-3-methylbutanoic acid
- 3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanol
- 3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-ethylbutanoic acid
Uniqueness
3-[(3,4-Dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can significantly affect its reactivity and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-4-methoxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-6-12(7-11(10)2)14(19)16-15(3,9-20-4)8-13(17)18/h5-7H,8-9H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQLHNMEIJPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(CC(=O)O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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